molecular formula C10H18O4 B14385405 3-Butoxy-3-hydroxypropyl prop-2-enoate CAS No. 88484-23-5

3-Butoxy-3-hydroxypropyl prop-2-enoate

Cat. No.: B14385405
CAS No.: 88484-23-5
M. Wt: 202.25 g/mol
InChI Key: ZCWYFTJABRHRRB-UHFFFAOYSA-N
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Description

3-Butoxy-3-hydroxypropyl prop-2-enoate is an acrylate ester derivative characterized by a propyl backbone substituted at the 3-position with both a butoxy (–O–C₄H₉) and a hydroxyl (–OH) group.

Properties

CAS No.

88484-23-5

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(3-butoxy-3-hydroxypropyl) prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-3-5-7-13-10(12)6-8-14-9(11)4-2/h4,10,12H,2-3,5-8H2,1H3

InChI Key

ZCWYFTJABRHRRB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCOC(=O)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-3-hydroxypropyl prop-2-enoate typically involves the esterification of acrylic acid with 3-butoxy-1,2-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves continuous feeding of the reactants and removal of the water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified by distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-3-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butoxy-3-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in creating biocompatible coatings for medical devices.

    Industry: Utilized in the production of adhesives, coatings, and sealants .

Mechanism of Action

The mechanism of action of 3-butoxy-3-hydroxypropyl prop-2-enoate involves its ability to undergo polymerization reactions. The compound can form cross-linked networks, which are essential in creating durable and flexible materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with other monomers and its ability to form stable polymers .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-Butoxy-3-hydroxypropyl prop-2-enoate, particularly in their acrylate/enoate ester groups and substituent patterns:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
This compound –O–C₄H₉, –OH at C3; acrylate ester ~218.3 (estimated) Potential UV stabilization, adhesives
3-Methylbutyl (E)-3-(4-methoxyphenyl) prop-2-enoate (IMC/HMS) –O–C₅H₁₁ (branched), –C₆H₄–OCH₃ at C3 ~278.3 UV filter (e.g., sunscreens)
Decyl prop-2-enoate (Decyl acrylate) –O–C₁₀H₂₁ (linear alkyl) 212.3 Hydrophobic coatings, plastics
Methyl prop-2-enoate (Methyl acrylate) –O–CH₃ 86.09 Monomer for polymers, adhesives
Tetrahydrofurfuryl acrylate –O–(tetrahydrofuran-2-yl)methyl 156.18 Bio-based polymers, adhesives
2-[Methyl(perfluoroalkyl)amino]ethyl prop-2-enoate –O–CH₂CH₂–N(SO₂–CₓF₂ₓ₊₁)–CH₃ (fluorinated) Varies (e.g., ~450–600) Water-repellent coatings, surfactants
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate –OH, –CH(CH₃)₂ at C3 (non-acrylate) 190.24 Laboratory reagent (limited industrial use)

Key Comparative Insights

Substituent Effects on Reactivity and Stability
  • Polarity and Solubility: The hydroxyl group in this compound enhances hydrophilicity compared to purely alkyl-substituted acrylates like decyl acrylate . However, the butoxy group introduces moderate lipophilicity, balancing solubility for applications requiring intermediate polarity.
  • UV Absorption: Unlike IMC/HMS (which has a methoxyphenyl group for UV filtering) , this compound lacks aromatic conjugation, suggesting weaker UV absorption. Its utility in UV stabilization may depend on synergistic additives.

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